2,2,2-trifluoroethyl N-{2-[(difluoromethyl)sulfanyl]phenyl}carbamate
Overview
Description
2,2,2-trifluoroethyl N-{2-[(difluoromethyl)sulfanyl]phenyl}carbamate is a chemical compound with the molecular formula C10H8F5NO2S and a molecular weight of 301.24 g/mol . This compound is characterized by the presence of trifluoroethyl and difluoromethyl groups, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 2,2,2-trifluoroethyl N-{2-[(difluoromethyl)sulfanyl]phenyl}carbamate typically involves the reaction of 2,2,2-trifluoroethylamine with a suitable phenyl isocyanate derivative under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified by recrystallization or chromatography. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
2,2,2-trifluoroethyl N-{2-[(difluoromethyl)sulfanyl]phenyl}carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
2,2,2-trifluoroethyl N-{2-[(difluoromethyl)sulfanyl]phenyl}carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoroethyl N-{2-[(difluoromethyl)sulfanyl]phenyl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl and difluoromethyl groups can enhance the compound’s binding affinity and selectivity for these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target of interest .
Comparison with Similar Compounds
Similar compounds to 2,2,2-trifluoroethyl N-{2-[(difluoromethyl)sulfanyl]phenyl}carbamate include:
2,2,2-trifluoroethylamine: A related compound with similar trifluoroethyl functionality but lacking the carbamate and phenyl groups.
2,2,2-trifluoroethyl trifluoromethanesulfonate: Another trifluoroethyl-containing compound used in organic synthesis.
The uniqueness of this compound lies in its combination of trifluoroethyl and difluoromethyl groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
2,2,2-trifluoroethyl N-[2-(difluoromethylsulfanyl)phenyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F5NO2S/c11-8(12)19-7-4-2-1-3-6(7)16-9(17)18-5-10(13,14)15/h1-4,8H,5H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVBWTLPJKCENNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)OCC(F)(F)F)SC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F5NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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